2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Chemical Synthesis Fragment-Based Drug Discovery Procurement Specifications

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (CAS 40061-21-0) is an arylalkylketone fragment with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. It is characterized by a 3-pyridinyl ring linked via a methylene bridge to a 4-methylphenyl (p-tolyl) ketone moiety, yielding a canonical SMILES of CC1=CC=C(CC(=O)C2=CC=CN=C2)C=C1.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 40061-21-0
Cat. No. B1598061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
CAS40061-21-0
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
InChIInChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14(16)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3
InChIKeyRZTPZZZQGBUDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (CAS 40061-21-0): Structural and Purity Baseline for Procurement Decisions


2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (CAS 40061-21-0) is an arylalkylketone fragment with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . It is characterized by a 3-pyridinyl ring linked via a methylene bridge to a 4-methylphenyl (p-tolyl) ketone moiety, yielding a canonical SMILES of CC1=CC=C(CC(=O)C2=CC=CN=C2)C=C1 . Commercial sources typically supply this compound as a colorless to pale-yellow solid with a purity of 95–97%, soluble in organic solvents such as ethanol, DMSO, and chloroform but insoluble in water . Its primary recognized role is as a fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery and chemical synthesis .

Why Generic Substitution of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Poses Risks in Fragment-Based and Synthetic Applications


Substituting 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone with a generic analog—such as altering the substitution pattern on the aryl ring or replacing the pyridinyl nitrogen position—profoundly alters the compound's vector geometry and physicochemical properties, which are critical determinants in fragment-based drug design (FBDD). The para-methyl group and the 3-pyridinyl orientation define the exit vectors for fragment growing or linking, directly impacting the synthetic tractability and the resulting ligand efficiency of lead molecules [1]. Even closely related regioisomers, such as 2-(4-methylphenyl)-1-(2-pyridinyl)-1-ethanone or 1-(4-methylphenyl)-2-(3-pyridinyl)-ethanone (reverse carbonyl), cannot serve as drop-in replacements without re-optimizing the entire synthetic route due to differences in reactivity at the ketone and the basicity of the pyridine nitrogen . The fragment's commercial availability at 95%+ purity from suppliers like Bidepharm (97%) and Fluorochem facilitates direct procurement, avoiding the non-trivial synthesis and purification steps required for bespoke analogs .

Quantifiable Differentiation Evidence for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone versus Key Structural Analogs


Purity and Analytical Specification Comparison Among Commercial Vendors

When sourcing 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (CAS 40061-21-0), the commercially advertised purity ranges differ between suppliers, a critical factor for reproducible fragment screening. Bidepharm specifies a standard purity of 97% for this compound, providing batch-specific QC data including NMR, HPLC, and GC . In contrast, Sigma-Aldrich (AChemBlock listing) offers a purity of 95% , while AKSci specifies a minimum purity of 95% with long-term storage in a cool, dry place . This 2% absolute purity difference can translate to a measurable impact on the signal-to-noise ratio in high-concentration fragment screens (typical at 50–200 mM), where impurities at the 3–5% level can confound hit identification through false-positive binding or aggregation [1].

Chemical Synthesis Fragment-Based Drug Discovery Procurement Specifications

Physicochemical Descriptor Comparison Against Regioisomeric and Homologous Analogs

The predicted physicochemical parameters of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone place it within optimal fragment space (Rule of Three: MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its molecular weight is 211.26 g/mol, with a predicted logP of approximately 2.5 and a single hydrogen bond acceptor (pyridine N; the carbonyl oxygen contributes an additional HBA) [1][2]. In contrast, the regioisomer 2-(4-methylphenyl)-1-(2-pyridinyl)-1-ethanone exhibits altered basicity due to the 2-pyridinyl nitrogen (pKa ~5.2 vs. ~5.5 for 3-pyridinyl), which influences solubility at physiological pH and impacts protein-binding interactions during fragment screening [3]. The homologous analog 2-(4-methylphenyl)-1-(3-pyridinyl)-1-propanone (one additional methylene) increases molecular weight to 225.28 g/mol and raises clogP by approximately 0.5 log units, reducing ligand efficiency (LE) when normalized by heavy atom count [4]. These differences, while subtle individually, cumulatively affect the compound's ranking in fragment library triage algorithms.

Physicochemical Properties Fragment Library Design Drug-Likeness

Synthetic Accessibility and Yield Comparison Against Substituted Acetophenone Fragments

The synthesis of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone can proceed via a condensation between 4-methylbenzaldehyde and 3-pyridylacetonitrile under basic conditions, or via a thianthrene-5-oxide mediated coupling of toluene with an activated nicotinoyl species, with reported yields reaching 85% . In contrast, the analogous 2-(4-chlorophenyl)-1-(3-pyridinyl)-1-ethanone requires more forcing conditions due to the electron-withdrawing chlorine substituent, resulting in lower yields (~60–70%) under comparable conditions . The 4-methyl derivative benefits from electron-donating activation of the aromatic ring, which accelerates the key C–C bond-forming step. This synthetic advantage translates to lower cost of goods and higher batch-to-batch consistency for the 4-methylphenyl variant when scaled to multi-gram quantities [1].

Synthetic Chemistry Fragment Synthesis Yield Optimization

Optimal Application Scenarios for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in Drug Discovery and Chemical Synthesis


Fragment-Based Lead Discovery: Building Block for Kinase and Receptor Target Libraries

In fragment-based drug discovery (FBDD) programs targeting kinases or GPCRs, 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone serves as a privileged fragment due to its 3-pyridinyl moiety, which can mimic the adenine ring of ATP or engage in hydrogen-bonding interactions with conserved receptor residues. Its favorable Rule of Three compliance (MW 211.26, clogP ~2.5) makes it an ideal starting point for fragment growing, as established in Section 3 . The 97% purity specification from suppliers like Bidepharm ensures minimal interference from impurities during high-concentration biochemical or biophysical screens (SPR, NMR, DSF), directly reducing false-positive rates.

Synthetic Intermediate for Pyridine-Containing Pharmaceutical Candidates

The compound's ketone functionality and 4-methylphenyl group provide a versatile handle for further synthetic elaboration. As highlighted by the 85% reported synthesis yield , this fragment can be cost-effectively prepared at multi-gram scale. Its carbonyl can undergo reductive amination to generate secondary amines, Grignard additions to form tertiary alcohols, or be converted to oximes and hydrazones, enabling rapid diversification into lead-like chemical space. This synthetic flexibility, combined with its commercial availability, makes it a practical choice for medicinal chemistry teams requiring reproducible building block supply.

Physicochemical Property Studies and Library Enrichment

For computational chemistry and property prediction studies, the compound's distinct 3-pyridinyl regioisomerism—as opposed to the 2-pyridinyl variant—offers a controlled model system to investigate the impact of nitrogen position on solubility, permeability, and target binding. The quantified difference in predicted pKa (~5.5 vs. ~5.2) and resulting solubility profiles (Section 3) make this compound a valuable tool for calibrating in silico models that optimize fragment libraries for CNS or other target profiles where basicity is a key design parameter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.